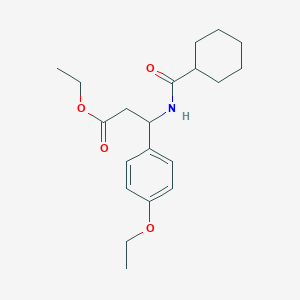![molecular formula C15H26N2O3 B5979761 2,2-dimethyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B5979761.png)
2,2-dimethyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one is a complex organic compound that features a piperidine ring substituted with a morpholine-4-carbonyl group and a 2,2-dimethylpropan-1-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Morpholine-4-carbonyl Group: This step involves the reaction of the piperidine ring with morpholine-4-carbonyl chloride under basic conditions to form the desired substitution.
Attachment of the 2,2-Dimethylpropan-1-one Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and the nature of the target. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1-piperidin-1-ylpropan-1-one: Lacks the morpholine-4-carbonyl group, resulting in different chemical properties and reactivity.
1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]propan-1-one: Lacks the 2,2-dimethyl group, affecting its steric and electronic properties.
Uniqueness
2,2-Dimethyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one is unique due to the presence of both the morpholine-4-carbonyl group and the 2,2-dimethylpropan-1-one moiety. This combination imparts distinct steric and electronic characteristics, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)14(19)17-6-4-5-12(11-17)13(18)16-7-9-20-10-8-16/h12H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRICAVWHKYEMDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-2-(3-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B5979681.png)
![methyl 1-[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate](/img/structure/B5979687.png)
![5-(2-chloro-5-nitrobenzylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5979699.png)
![ethyl 3-({[4-(2-furyl)phenyl]amino}carbonyl)-1,4'-bipiperidine-1'-carboxylate](/img/structure/B5979700.png)
![Ethyl 1-[(4-oxochromen-3-yl)methyl]piperidine-2-carboxylate](/img/structure/B5979702.png)
![2-[4-(3-{[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidin-1-yl)-6-methylpyrimidin-2-yl]phenol](/img/structure/B5979710.png)
![[2-(2-methoxyethyl)piperidin-1-yl]-[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone](/img/structure/B5979736.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-N'-[(E)-(4-oxo-4H-chromen-3-YL)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5979742.png)
![2-[(2E)-2-[(E)-[3-(4-acetamidophenyl)sulfonyloxyphenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5979750.png)

![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5979755.png)
![N-(3-chlorobenzyl)-3-{1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5979762.png)
![7-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5979770.png)
![Ethyl 1-[[3-[3-(azepan-1-yl)-2-hydroxypropoxy]phenyl]methyl]piperidine-4-carboxylate](/img/structure/B5979771.png)
